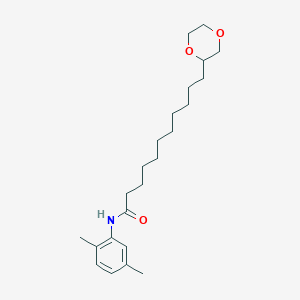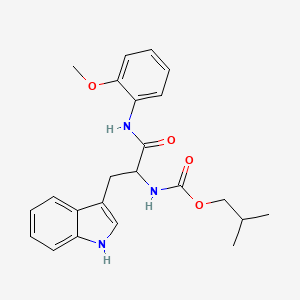![molecular formula C41H28N2S2 B4997464 2-[4-(phenylethynyl)phenyl]-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4997464.png)
2-[4-(phenylethynyl)phenyl]-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(phenylethynyl)phenyl]-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole, commonly known as PBI-4050, is a small molecule drug that has recently gained attention in the field of scientific research. PBI-4050 is a synthetic compound that has been shown to have potential therapeutic benefits in various diseases.
Mécanisme D'action
The exact mechanism of action of PBI-4050 is not fully understood, but it is believed to act through multiple pathways. PBI-4050 has been shown to inhibit the activity of several pro-fibrotic and pro-inflammatory cytokines, including TGF-β, TNF-α, and IL-6. PBI-4050 has also been shown to activate the AMPK pathway, which plays a role in regulating energy metabolism and inflammation.
Biochemical and Physiological Effects:
PBI-4050 has been shown to have several biochemical and physiological effects. In preclinical studies, PBI-4050 has been shown to reduce fibrosis, inflammation, and tumor growth. PBI-4050 has also been shown to improve muscle function in a mouse model of Duchenne muscular dystrophy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PBI-4050 in lab experiments is that it has been shown to have anti-fibrotic, anti-inflammatory, and anti-tumor properties. This makes it a potentially useful tool for studying diseases that involve these processes. However, one limitation of using PBI-4050 is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from lab experiments.
Orientations Futures
There are several future directions for research on PBI-4050. One direction is to further investigate its mechanism of action and identify the specific pathways that it targets. Another direction is to study its potential therapeutic benefits in other diseases, such as cancer and cardiovascular disease. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of PBI-4050 in humans.
Méthodes De Synthèse
PBI-4050 is synthesized through a multi-step process that involves the coupling of two different building blocks. The first building block, 4-phenylthioaniline, is reacted with 4-bromoaniline to form the intermediate product, 4-(4-bromoanilino)phenylthioaniline. The second building block, 4-phenylethynylaniline, is then coupled with the intermediate product to form PBI-4050.
Applications De Recherche Scientifique
PBI-4050 has been studied for its potential therapeutic benefits in various diseases, including pulmonary fibrosis, liver fibrosis, and Duchenne muscular dystrophy. In preclinical studies, PBI-4050 has been shown to have anti-fibrotic, anti-inflammatory, and anti-tumor properties.
Propriétés
IUPAC Name |
2-[4-(2-phenylethynyl)phenyl]-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H28N2S2/c1-4-10-30(11-5-1)16-17-31-18-20-34(21-19-31)41-42-39(32-22-26-37(27-23-32)44-35-12-6-2-7-13-35)40(43-41)33-24-28-38(29-25-33)45-36-14-8-3-9-15-36/h1-15,18-29H,(H,42,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPUODBDOQHXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC(=C(N3)C4=CC=C(C=C4)SC5=CC=CC=C5)C6=CC=C(C=C6)SC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4997384.png)
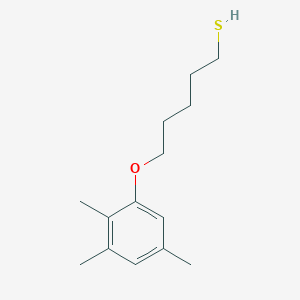
![6-amino-4-(2-fluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4997394.png)
![methyl 7-(1,3-benzodioxol-5-yl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4997402.png)
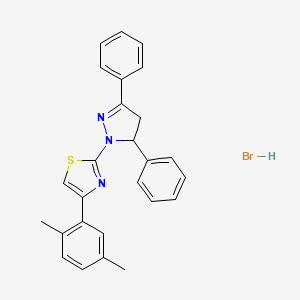
![N~2~-(3-acetylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4997427.png)
![4-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B4997428.png)
![1-(3-chloro-2-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4997443.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(4-hydroxyphenyl)benzamide](/img/structure/B4997450.png)
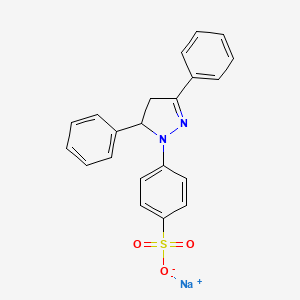
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4997486.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4997492.png)
